molecular formula C23H19FN2O4 B14938045 7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one

Cat. No.: B14938045
M. Wt: 406.4 g/mol
InChI Key: HJDQKVGCKOHARW-UHFFFAOYSA-N
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Description

7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of indole and chromenone structures

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The indole moiety is known to interact with various receptors, while the chromenone structure can inhibit specific enzymes . These interactions result in the compound’s biological effects, such as anticancer activity .

Comparison with Similar Compounds

Similar compounds include other indole and chromenone derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities

Properties

Molecular Formula

C23H19FN2O4

Molecular Weight

406.4 g/mol

IUPAC Name

7-[2-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methylchromen-2-one

InChI

InChI=1S/C23H19FN2O4/c1-13-8-23(28)30-21-10-15(3-4-16(13)21)29-12-22(27)26-7-6-20-18(11-26)17-9-14(24)2-5-19(17)25-20/h2-5,8-10,25H,6-7,11-12H2,1H3

InChI Key

HJDQKVGCKOHARW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Origin of Product

United States

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